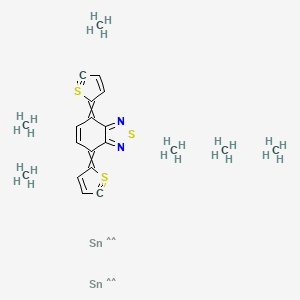
3-Methoxyoxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyoxan-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of oxan-4-amine, where a methoxy group is attached to the third carbon of the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxyoxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with methanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a cascade one-pot method. This method involves the reaction of sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This process is environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of oxan-4-amine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyoxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the oxane ring.
Oxan-4-amine: Lacks the methoxy group.
Methoxamine: An alpha-adrenergic agonist with different pharmacological properties.
Uniqueness
3-Methoxyoxan-4-amine hydrochloride is unique due to its specific structure, which combines the properties of both methoxy and oxane groups. This unique combination allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-methoxyoxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
DMWZYPXYPVHLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
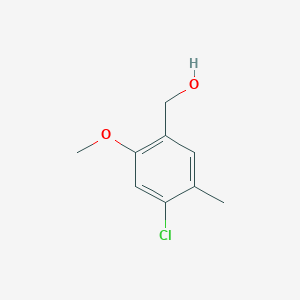
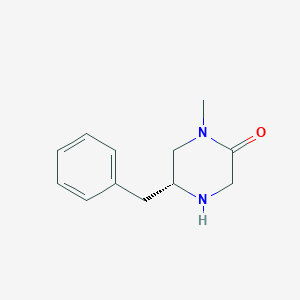
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
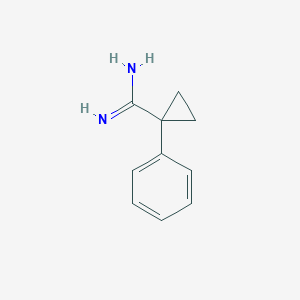
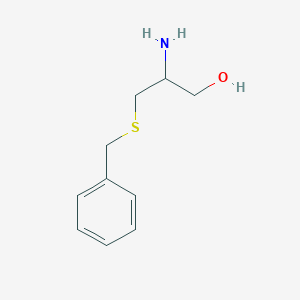

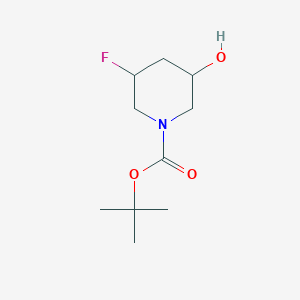
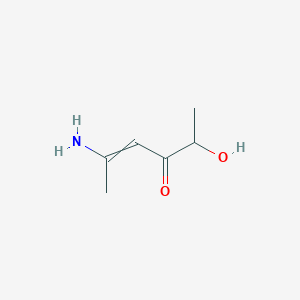
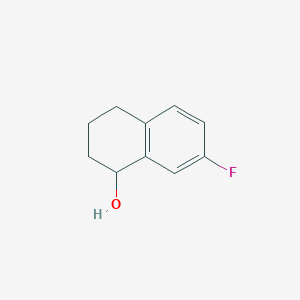
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
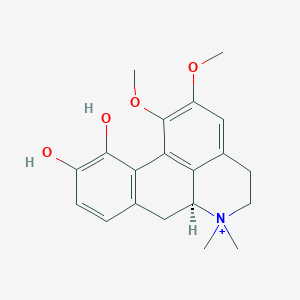
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
